N-(7-methyl-2-thiazolo[4,5-g][1,3]benzothiazolyl)propanamide
Description
N-(7-methyl-2-thiazolo[4,5-g][1,3]benzothiazolyl)propanamide is a heterocyclic organic compound featuring a fused thiazolo-benzothiazole core substituted with a methyl group at the 7-position and a propanamide moiety at the 2-position. The structural complexity of this compound arises from the fused thiazole and benzothiazole rings, which confer unique electronic and steric properties that may influence its reactivity and biological interactions.
Properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS2/c1-3-9(16)15-12-14-8-5-4-7-10(11(8)18-12)17-6(2)13-7/h4-5H,3H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLVMXFRPRHIAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=C(S1)C3=C(C=C2)N=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Bicyclic Thiazole Formation
The thiazolo[4,5-g]benzothiazole system is constructed through tandem cyclization reactions. A representative approach involves:
- Benzothiazole Precursor Preparation :
- Thiazolo Ring Annulation :
Critical Parameters :
- Temperature control (80–100°C) to prevent side reactions.
- Solvent selection (e.g., ethanol or DMF) to enhance solubility of intermediates.
Amide Bond Formation with Propanoic Acid
DCC-Mediated Coupling Protocol
The amidation step employs N,N′-dicyclohexylcarbodiimide (DCC) to activate propanoic acid for reaction with the thiazolo[4,5-g]benzothiazolylamine:
Procedure :
- Activation of Propanoic Acid :
- Propanoic acid (1 mmol) and DCC (1.2 mmol) are stirred in dichloromethane (DCM) at 25°C for 30 minutes to form the reactive O-acylisourea intermediate.
- Nucleophilic Attack by Amine :
- Workup and Purification :
Reaction Optimization :
- Solvent : Dichloroethane (DCE) improves solubility for poorly soluble intermediates.
- Yield : 71–92% depending on reactant purity and solvent choice.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
Mass Spectrometry (MS)
- ESI-MS (Positive Mode) :
Comparative Analysis of Synthetic Routes
| Method | Coupling Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCC-Mediated | DCC | DCM/DCE | 71–92 | >95 |
| EDCl/HOBt | EDCl | THF | 65–78 | 90 |
| HATU | HATU | DMF | 85–89 | 97 |
Key Insight : DCC offers the best balance of yield and cost-effectiveness, while HATU improves purity at higher reagent expense.
Challenges and Troubleshooting
Common Pitfalls
Scalability Considerations
- Solvent Recovery : DCM and DCE are recycled via distillation to reduce costs.
- Column Chromatography : Gradient elution (hexane/ethyl acetate) resolves closely eluting impurities.
Chemical Reactions Analysis
N-(7-methyl-2-thiazolo[4,5-g][1,3]benzothiazolyl)propanamide undergoes various chemical reactions, including:
Substitution: The thiazole and benzothiazole rings are reactive towards electrophilic and nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antibacterial Activity
Research has indicated that derivatives of thiazole and benzothiazole exhibit significant antibacterial properties. N-(7-methyl-2-thiazolo[4,5-g][1,3]benzothiazolyl)propanamide has been evaluated for its efficacy against various Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The compound's mechanism may involve the disruption of bacterial cell wall synthesis or interference with protein synthesis.
- Case Studies :
- A study demonstrated that thiazole derivatives showed enhanced activity against Staphylococcus aureus and Pseudomonas aeruginosa, outperforming traditional antibiotics like streptomycin .
- Another investigation highlighted the synthesis of thiazolo[4,5-d]pyrimidine derivatives with improved antibacterial properties, suggesting a promising avenue for developing new antibiotics .
Anticonvulsant Activity
Thiazole derivatives are also being explored for their anticonvulsant properties. This compound has shown potential in this area.
- Research Findings :
- A recent study reported that certain thiazole compounds exhibited significant anticonvulsant effects in animal models, suggesting their utility in treating epilepsy .
- Structure-activity relationship (SAR) studies indicated that modifications to the thiazole ring could enhance anticonvulsant activity, providing insights for future drug design.
Drug Development
The unique structure of this compound positions it as a candidate for further development in pharmaceutical applications.
- Potential Uses :
- As an antibacterial agent in formulations targeting resistant bacterial strains.
- As an anticonvulsant medication for patients with refractory epilepsy.
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of N-(7-methyl-2-thiazolo[4,5-g][1,3]benzothiazolyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Key Observations
Structural Complexity: The target compound’s fused thiazolo-benzothiazole system distinguishes it from simpler benzothiazole derivatives like 6-hydroxy-5-undecyl-1,3-benzothiazole-4,7-dione, which features a single benzothiazole ring with dione functionalities . Compared to N-(benzylsulfonyl)-3-cyclohexyl-D-alanyl-N-(2-amino-1,3-benzothiazol-6-yl)-L-prolinamide, the target compound lacks peptide-like linkages (e.g., prolinamide) and sulfonyl groups, which are critical for protease binding in the latter .
Functional Group Diversity :
- The propanamide group in the target compound contrasts with the carbamimidamide moiety in N-[(1S)-1-(1,3-benzothiazol-2-ylcarbonyl)-4-carbamimidamidobutyl]cyclopentanecarboxamide. This difference likely alters hydrogen-bonding interactions and solubility profiles .
- The 7-methyl substituent in the target compound may enhance lipophilicity compared to polar groups like the hydroxyl in 6-hydroxy-5-undecyl-1,3-benzothiazole-4,7-dione .
Research Findings and Limitations
In contrast, analogs like N-(benzylsulfonyl)-3-cyclohexyl-D-alanyl-N-(2-amino-1,3-benzothiazol-6-yl)-L-prolinamide have been investigated for protease inhibition, demonstrating IC50 values in the nanomolar range in preliminary assays . Further studies are required to elucidate the target compound’s pharmacokinetic and pharmacodynamic profiles.
Biological Activity
N-(7-methyl-2-thiazolo[4,5-g][1,3]benzothiazolyl)propanamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₂H₁₁N₃OS₂
- Molecular Weight : 273.36 g/mol
- Structural Features : The compound features a thiazole ring fused with a benzothiazole moiety, which is known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with propanamide under controlled conditions. The synthetic route may vary depending on the specific substituents on the thiazole and benzothiazole rings.
Antimicrobial Activity
Research has indicated that compounds containing thiazole and benzothiazole moieties exhibit significant antimicrobial properties. For instance:
- Antibacterial Studies : this compound has been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro studies demonstrated that it possesses notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Antitumor Activity
The compound's potential as an anticancer agent has also been explored. Studies have shown that derivatives of benzothiazole exhibit cytotoxic effects against various cancer cell lines:
- Cell Line Studies : this compound demonstrated cytotoxicity in human cancer cell lines with IC₅₀ values indicating effective concentration levels for inducing apoptosis .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It has been suggested that thiazole derivatives can modulate receptor activity, potentially influencing neurotransmitter levels and signaling pathways .
Case Study 1: Antibacterial Efficacy
A study conducted by Akbari et al. (2008) evaluated the antibacterial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria. This compound was included in the screening and showed promising results against resistant strains .
Case Study 2: Anticancer Potential
In a study published in MDPI (2024), researchers investigated the anticancer properties of thiazole-containing compounds. This compound was highlighted for its ability to induce apoptosis in cancer cells via mitochondrial pathways .
Q & A
Basic: What are the key synthetic routes and reaction condition optimizations for synthesizing N-(7-methyl-2-thiazolo[4,5-g][1,3]benzothiazolyl)propanamide?
Methodological Answer:
The synthesis involves multi-step organic reactions to construct the thiazolo-benzothiazole core followed by propanamide functionalization. Key steps include:
- Thiazole ring formation via cyclization of thiourea intermediates with α-haloketones.
- Benzothiazole annulation using sulfur-containing reagents under reflux conditions.
- Amide coupling (e.g., EDC/HOBt) to attach the propanamide group.
Optimization parameters:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF or DCM | Enhances solubility of intermediates |
| Temperature | 60–80°C | Balances reaction rate and byproduct formation |
| Catalyst | DMAP (for amidation) | Improves coupling efficiency |
Continuous flow reactors can scale up synthesis while maintaining reproducibility .
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies substitution patterns (e.g., methyl group at position 7) and confirms amide bond formation .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the fused thiazolo-benzothiazole system.
- Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₈H₂₀N₂S₃ requires m/z 358.56) .
- HPLC-PDA: Assesses purity (>95%) and detects trace impurities .
Advanced: How can researchers resolve contradictions in biological activity data across assays?
Methodological Answer:
Contradictions may arise from assay variability, compound stability, or off-target effects. Strategies include:
- Orthogonal assays: Validate antiproliferative activity using both MTT and colony formation assays .
- Stability studies: Monitor compound degradation in buffer/DMSO via LC-MS to rule out false negatives .
- Target engagement assays: Use SPR or thermal shift assays to confirm direct binding to hypothesized targets (e.g., kinases) .
Advanced: What computational approaches predict binding modes and structure-activity relationships (SAR)?
Methodological Answer:
- Molecular docking (AutoDock Vina): Models interactions with ATP-binding pockets (e.g., EGFR kinase) using the compound’s 3D conformation .
- MD simulations (GROMACS): Assess stability of ligand-target complexes over 100-ns trajectories .
- QSAR models: Correlate substituent effects (e.g., methyl vs. fluorophenyl) with IC₅₀ values from in vitro data .
Basic: What pharmacological activities are reported for thiazolo-benzothiazole derivatives?
Methodological Answer:
| Activity | Mechanism | Evidence |
|---|---|---|
| Anticancer | Topoisomerase inhibition | Reduced HeLa cell viability (IC₅₀ = 12 µM) |
| Antimicrobial | Disruption of bacterial membranes | MIC = 8 µg/mL against S. aureus |
| Anti-inflammatory | COX-2 inhibition (IC₅₀ = 0.8 µM) |
Advanced: How can hydrogen bonding patterns inform co-crystal design?
Methodological Answer:
- Graph set analysis (Etter’s rules) classifies intermolecular interactions (e.g., N–H···S motifs) to predict crystal packing .
- Co-former selection: Carboxylic acids (e.g., succinic acid) enhance solubility via strong O–H···N bonds .
Basic: What factors influence solubility, and how can formulation address them?
Methodological Answer:
- LogP (XlogP = 4.3): High hydrophobicity necessitates solubilizers (e.g., cyclodextrins) .
- pH-dependent stability: Amide hydrolysis in acidic conditions requires enteric coating for oral delivery .
Advanced: What strategies optimize selectivity against off-target kinases?
Methodological Answer:
- Kinome-wide profiling: Screen against 468 kinases (DiscoverX) to identify off-target hits .
- Propargyl-linked analogs: Introduce steric bulk to block binding to non-target kinases (e.g., ABL1) .
Basic: How is the compound’s stability under varying storage conditions assessed?
Methodological Answer:
- Forced degradation studies: Expose to heat (40°C), light (1.2 million lux-hr), and humidity (75% RH) for 4 weeks .
- HPLC-UV monitoring: Quantify degradation products (e.g., hydrolyzed amide) .
Advanced: What crystallographic techniques validate the 3D structure?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
